

# ST638: A Technical Guide to a Potent Tyrosine Kinase Inhibitor

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## Compound of Interest

Compound Name: ST638

Cat. No.: B15586729

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## Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **ST638**. Contrary to some commercial classifications, **ST638** is not a Sirtuin 1 (SIRT1) activator but has been consistently identified in scientific literature as a potent, multi-targeted tyrosine kinase inhibitor. This document details its mechanism of action, summarizes its physicochemical properties, and presents its effects on key cellular signaling pathways. Due to the limited availability of detailed public data, this guide provides representative experimental protocols and collates the available quantitative data to serve as a foundational resource for researchers.

## Introduction

**ST638**, with the chemical name  $\alpha$ -cyano-3-ethoxy-4-hydroxy-5-phenylthiomethylcinnamamide, is a small molecule inhibitor of tyrosine-specific protein kinases.<sup>[1]</sup> Tyrosine kinases are critical enzymes in cellular signaling, catalyzing the transfer of phosphate groups to tyrosine residues on proteins, thereby regulating processes like cell proliferation, differentiation, and metabolism. <sup>[1]</sup> The inhibition of these kinases is a key therapeutic strategy in various diseases, including cancer and inflammatory conditions. **ST638** has demonstrated inhibitory activity against several key kinases, including Colony-Stimulating Factor 1 Receptor (CSF-1R), STAT3, EGFR, and Src family kinases.

## Addressing the SIRT1 Activator Misconception

It is crucial to note that some non-primary sources, such as technical documents from commercial chemical suppliers, have erroneously described **ST638** as a SIRT1 activator.<sup>[1]</sup> A thorough review of peer-reviewed scientific literature reveals no primary research validating this claim. The available evidence consistently points to its role as a tyrosine kinase inhibitor.<sup>[1]</sup>

## Physical and Chemical Properties

A foundational understanding of the physicochemical properties of **ST638** is essential for its proper handling, storage, and use in experimental settings.

Property	Value	Reference
IUPAC Name	(E)-2-cyano-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]prop-2-enamide	[2]
Synonyms	ST-638, α-Cyano-(3-ethoxy-4-hydroxy-5-phenylthiomethyl)cinnamide	[2]
CAS Number	107761-24-0	[2]
Molecular Formula	C <sub>19</sub> H <sub>18</sub> N <sub>2</sub> O <sub>3</sub> S	[2]
Molecular Weight	354.4 g/mol	[2]
Appearance	Yellow solid	
Melting Point	134-135.5 °C	
Solubility	DMSO: 19 mg/mL	
DMF: 50 mg/mL	[3]	
Storage Temperature	-20°C	
SMILES String	CCOC1cc(cc(CSc2ccccc2)c1O)\C=C(/C#N)C(N)=O	
InChI Key	YKLMGKWXBLSKPK-RIYZIHGNSA-N	

## Biological Activity and Mechanism of Action

**ST638** functions as a potent inhibitor of protein tyrosine kinases, with a reported half-maximal inhibitory concentration (IC<sub>50</sub>) of 370 nM in a general tyrosine kinase assay. Its primary mechanism involves competing with the substrate protein for the kinase's active site.

## Inhibition of Key Signaling Pathways

**ST638** has been shown to inhibit several critical signaling pathways downstream of receptor tyrosine kinases:

- **CSF-1R Signaling:** As an inhibitor of CSF-1R, **ST638** blocks downstream pathways crucial for the survival, proliferation, and differentiation of microglia and other myeloid cells.
- **PI3K/Akt Pathway:** This pathway, vital for cell survival and proliferation, is inhibited by **ST638**.
- **ERK1/2 (MAPK) Pathway:** **ST638** can suppress the activation of this pathway, which is involved in cell growth and differentiation.
- **JAK/STAT Pathway:** Inhibition of this pathway, particularly STAT3, by **ST638** can reduce inflammatory responses and affect gene transcription related to cell survival and proliferation.

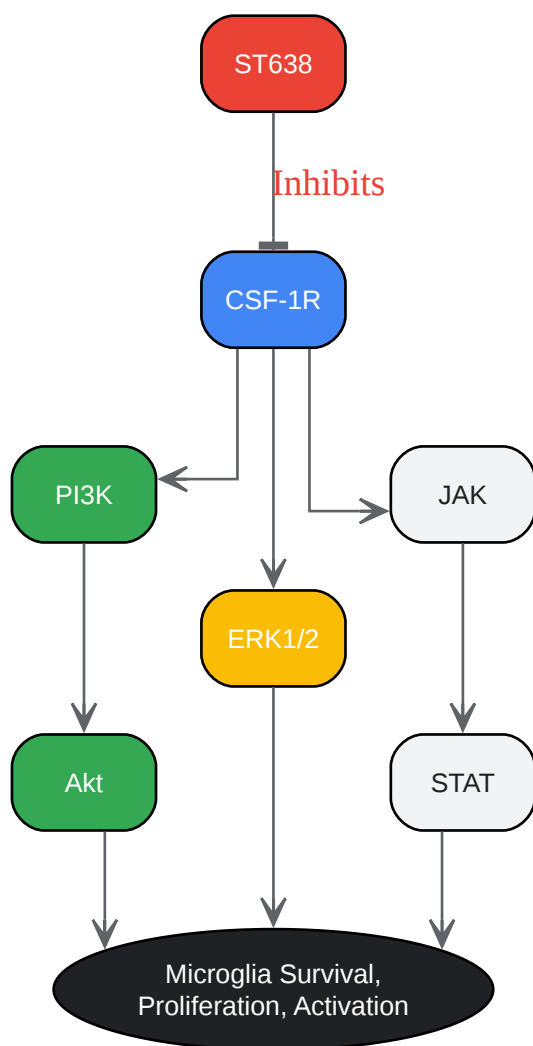
## Quantitative Data on Biological Activity

The publicly available quantitative data for **ST638** is limited. The most consistently reported value is its general inhibitory concentration.

Assay Type	Target	IC <sub>50</sub> Value	Reference
General Tyrosine Kinase Assay	Protein Tyrosine Kinases	370 nM	

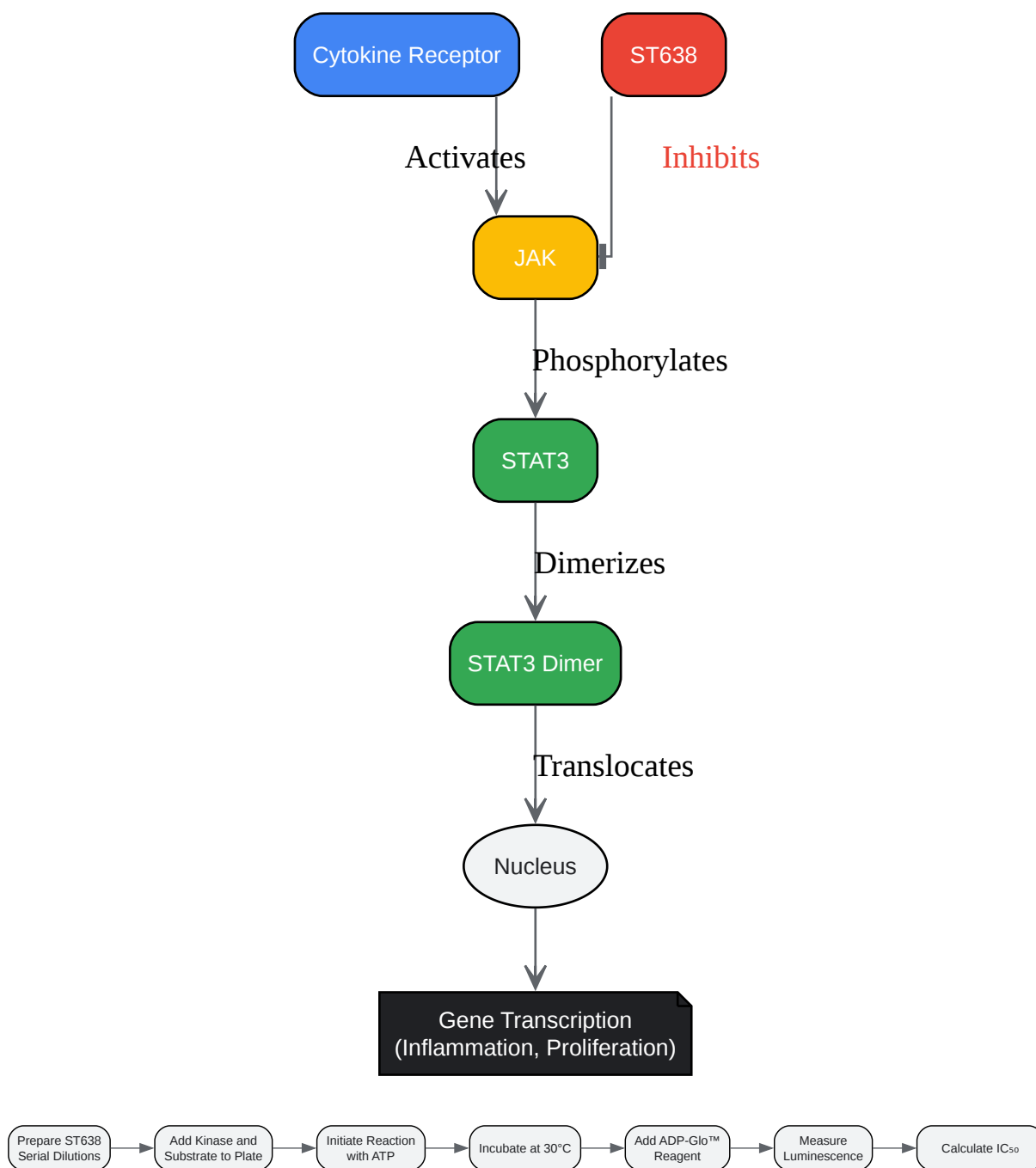
## Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways inhibited by **ST638**.



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Caption: **ST638** inhibits the CSF-1R signaling pathway.



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## References

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